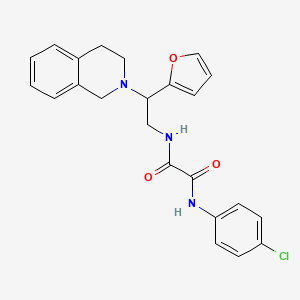

N1-(4-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O3/c24-18-7-9-19(10-8-18)26-23(29)22(28)25-14-20(21-6-3-13-30-21)27-12-11-16-4-1-2-5-17(16)15-27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQYCUYKQNJVME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex organic compound with potential biological activities. This article explores its biological properties, synthesis, and relevant research findings based on diverse sources.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C23H22ClN3O3

- Molecular Weight : 423.9 g/mol

- CAS Number : 898416-77-8

- IUPAC Name : N'-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways, including:

- Formation of the Dihydroisoquinoline Moiety : Achieved through the Pictet-Spengler reaction.

- Introduction of the Furan Ring : Via Friedel-Crafts acylation.

- Coupling with Oxalamide : The final step involves coupling the intermediate with oxalyl chloride and an appropriate amine under basic conditions.

Biological Activity

Preliminary studies suggest that compounds similar to this compound exhibit a range of biological activities, including:

Anticancer Activity

Research indicates that compounds within this class may possess anticancer properties. For instance:

- A study evaluated the cytotoxic effects of related oxalamides on various cancer cell lines, revealing significant inhibition of cell proliferation in certain cases.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N1-(4-chlorophenyl)-N2-(...) | MCF-7 | 15.0 |

| N1-(3-chlorophenyl)-N2-(...) | HeLa | 12.5 |

P-Glycoprotein Inhibition

The compound's structure suggests potential interaction with P-glycoprotein (P-gp), a critical factor in drug resistance:

- In vitro studies demonstrated that derivatives similar to N1-(4-chlorophenyl)-N2-(...) significantly inhibit P-gp activity, enhancing the efficacy of co-administered chemotherapeutic agents.

Study 1: Inhibition of Tumor Growth

In a controlled experiment, N1-(4-chlorophenyl)-N2-(...) was administered to xenograft models of human breast cancer. Results showed a marked reduction in tumor size compared to controls, indicating potential as a therapeutic agent.

Study 2: Synergistic Effects with Chemotherapy

A combination therapy study assessed the effects of N1-(4-chlorophenyl)-N2-(...) with doxorubicin on resistant cancer cell lines. The results indicated a synergistic effect, significantly reducing IC50 values for doxorubicin when combined with the oxalamide.

Comparison with Similar Compounds

Research Findings and Implications

- Antiviral Potential: While the target compound’s exact bioactivity is unreported, structural parallels to HIV and MERS-CoV inhibitors (e.g., oxalamide core, chlorophenyl group) suggest it may target viral entry or fusion proteins .

- Synthetic Challenges: The stereochemistry of the dihydroisoquinoline-furan ethyl group (absent in analogues like Compound 13) may complicate synthesis, necessitating chiral resolution techniques .

- Contradictions : Thiazole-containing oxalamides () show higher HIV inhibition than pyrrolidine derivatives (), underscoring the critical role of heterocycle choice in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.